

effect of precursor concentration on CuSbS₂ film morphology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper antimonide*

Cat. No.: *B3365151*

[Get Quote](#)

Technical Support Center: CuSbS₂ Film Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Copper Antimony Sulfide (CuSbS₂) thin films. The information provided is based on common issues encountered during experimental work, with a focus on the effect of precursor concentration on film morphology.

Troubleshooting Guide

Problem 1: Poor crystallinity or amorphous film formation.

- Possible Cause: Incorrect precursor concentrations, inappropriate substrate temperature, or the absence of a post-deposition annealing step. As-deposited films, particularly from chemical bath deposition (CBD), can be amorphous.[\[1\]](#)
- Solution:
 - Optimize Precursor Ratios: Ensure the molar ratios of copper, antimony, and sulfur sources are appropriate for the chosen deposition technique. For instance, in pulse electrodeposition, a Cu/Sb molar ratio of 0.41 has been found to be optimal for forming the pure chalcostibite phase.[\[2\]](#)[\[3\]](#)

- Adjust Substrate Temperature: The substrate temperature during deposition significantly influences crystallinity. For spray pyrolysis, temperatures around 240-300°C are often used.[4][5] For thermal evaporation, substrate temperatures of 170°C and above can promote crystalline growth.[6]
- Implement Post-Annealing: Annealing the as-deposited films is a crucial step to induce crystallization. An amorphous-to-crystalline transition can be achieved by annealing in an inert atmosphere (e.g., argon) at temperatures between 250°C and 400°C.[1]

Problem 2: Presence of secondary phases (e.g., Sb_2S_3 , Cu_2S , Cu_3SbS_4 , $\text{Cu}_{12}\text{Sb}_4\text{S}_{13}$).

- Possible Cause: Non-stoichiometric precursor concentrations. An excess or deficiency of copper or antimony can lead to the formation of undesirable binary or ternary phases.[2][7][8]
- Solution:
 - Fine-tune the Cu/Sb Ratio: The ratio of copper to antimony in the precursor solution is a critical parameter. A Cu/Sb ratio of 0.41 in the precursor bath has been shown to yield phase-pure CuSbS_2 via pulse electrodeposition.[2][3] Deviations from this can result in the formation of Sb_2S_3 (antimony-rich conditions) or copper-rich phases like $\text{Cu}_{12}\text{Sb}_4\text{S}_{13}$.[2][8]
 - Control Copper Concentration: In chemical bath deposition, increasing the copper concentration can lead to the formation of Cu_3SbS_3 and $\text{Cu}_{12}\text{Sb}_4\text{S}_{13}$ phases alongside CuSbS_2 .[7] Conversely, a lower copper concentration (e.g., 0.015 M in co-electrodeposition) favors the formation of the CuSbS_2 phase.[8]
 - Optimize Sulfur Source: Ensure sufficient sulfur is available during synthesis and annealing to prevent the formation of sulfur-deficient phases. In spray pyrolysis, an excess of thiourea is often used to compensate for sulfur loss.[9][10]

Problem 3: Irregular or non-uniform film morphology (e.g., pinholes, irregular-shaped particles).

- Possible Cause: Sub-optimal precursor concentrations leading to incomplete or non-ideal nucleation and growth.
- Solution:

- Adjust Antimony Concentration: In spray pyrolysis, increasing the antimony concentration from 0.1 M to 0.15 M has been shown to result in a more compact morphology with better-defined grains.[4] Enriching the films in antimony can be a method to control the film's morphology and density.[5]
- Vary Copper Concentration: The morphology of the film is sensitive to the copper concentration. In chemical bath deposition, an increase in copper concentration from 0.1 M to 0.3 M resulted in changes from irregularly shaped grains to a more uniform surface with spherical nanopores.[7]
- Optimize Overall Precursor Concentration: In chemical bath deposition, the overall concentration of precursors can affect film thickness and morphology. One study noted that film thickness decreased with an increment of precursor concentration.[6]

Frequently Asked Questions (FAQs)

Q1: How does the antimony precursor concentration affect the grain size of CuSbS₂ films?

A1: Increasing the antimony concentration generally leads to an increase in crystallite size. For instance, in one study using spray pyrolysis, as the antimony concentration was increased from 0.1 M to 0.2 M, the crystallite size increased from 25.00 nm to 38.85 nm.[4][11] Another study also observed an increase in crystallite size from 15 nm to 25 nm with an increasing amount of antimony.[9] This suggests that a higher antimony concentration can promote the growth of larger, more stable grains.[4]

Q2: What is the effect of the Cu/Sb precursor ratio on the final phase of the CuSbS₂ film?

A2: The Cu/Sb ratio is a critical factor in obtaining phase-pure CuSbS₂. A stoichiometric ratio is essential to avoid the formation of secondary phases. For example, in pulse electrodeposition, a Cu/Sb molar ratio of 0.41 was found to be optimal for producing the pure chalcostibite CuSbS₂ phase.[2][3] Ratios lower than this (e.g., 0.37) can lead to the presence of an Sb₂S₃ phase, while higher ratios (e.g., 0.45) can result in both Sb₂S₃ and Cu₁₂Sb₄S₁₃ secondary phases.[2]

Q3: Can the film's optical properties, such as the band gap, be tuned by altering the precursor concentration?

A3: Yes, the precursor concentration can influence the optical band gap of the CuSbS₂ film. Increasing the antimony concentration has been shown to increase the band gap. In one study, the band gap increased from 1.84 eV to 1.96 eV as the antimony concentration was raised from 0.1 M to 0.2 M.[4] Another study reported an increase from 1.40 eV to 1.60 eV with increasing antimony content.[9] Similarly, varying the copper concentration can also alter the band gap, with reported values ranging from 1.7 eV to 2.4 eV for different copper concentrations in chemically deposited films.[7]

Q4: What are some common precursors used for the synthesis of CuSbS₂ thin films?

A4: The choice of precursors depends on the deposition method. Common precursors include:

- Copper Source: Cupric chloride (CuCl₂)[4][10], Copper(II) chloride dihydrate (CuCl₂·2H₂O)[5][6]
- Antimony Source: Antimony chloride (SbCl₃)[4][10], Antimony(III) acetate ((CH₃COO)₃Sb)[5][9], Antimony trichloride (SbCl₃)[6]
- Sulfur Source: Thiourea (H₂NCSNH₂)[4][5][9][10], Sodium thiosulfate (Na₂S₂O₃)[2]

Data Presentation

Table 1: Effect of Antimony Precursor Concentration on CuSbS₂ Film Properties (Spray Pyrolysis)

Antimony Concentration (M)	Crystallite Size (nm)	Optical Band Gap (eV)	Morphology
0.1	25.00	1.84	Interconnected irregular shaped particles
0.15	35.86	1.92	More compact with better grains
0.2	38.85	1.96	Not specified, but grain size increased

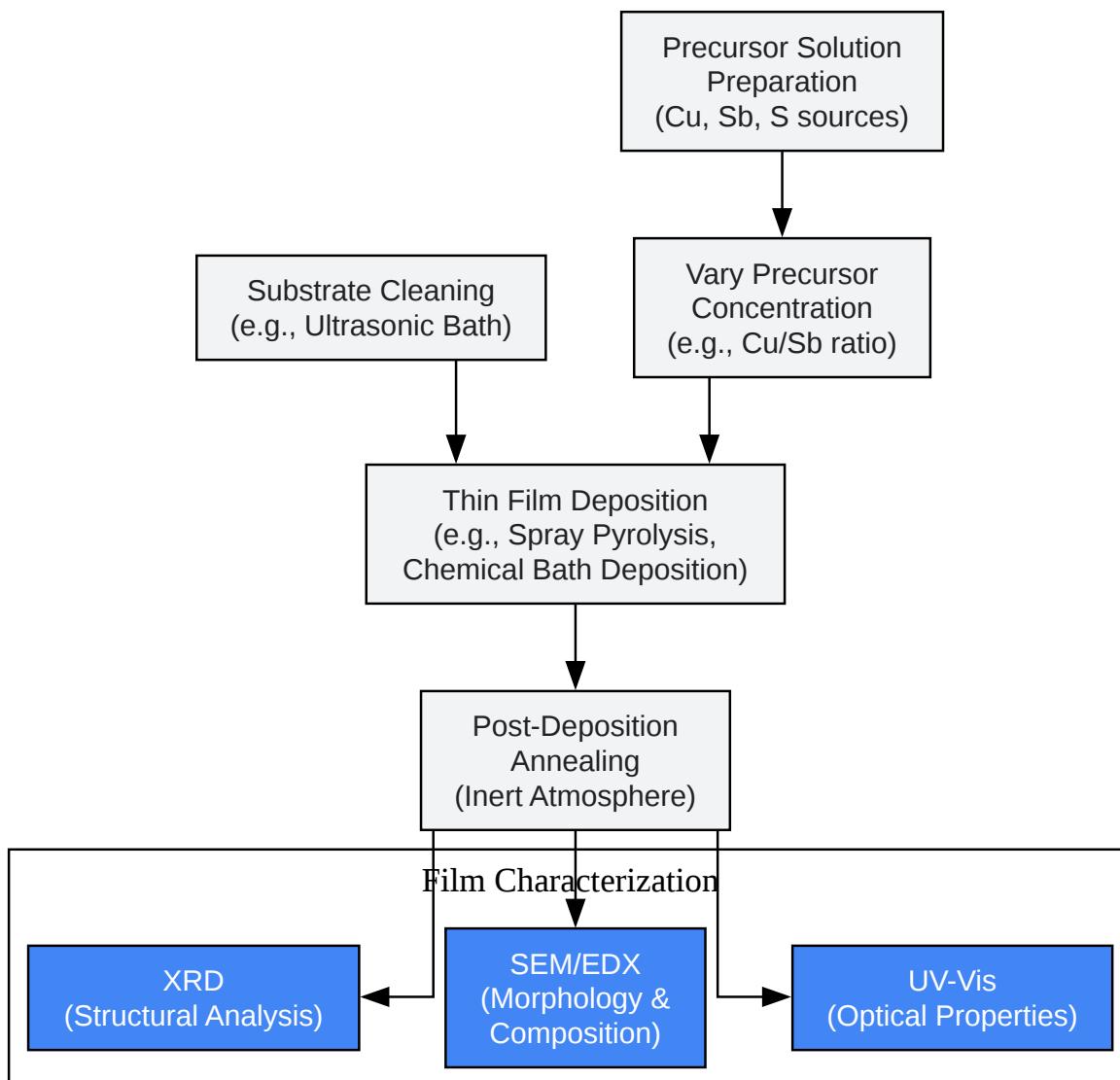
Data extracted from Obare et al. (2022).[\[4\]](#)

Table 2: Effect of Cu/Sb Precursor Molar Ratio on Phase Composition (Pulse Electrodeposition)

Cu/Sb Molar Ratio	Primary Phase	Secondary Phase(s)
0.37	CuSbS ₂ (78.31%)	Sb ₂ S ₃ (21.69%)
0.41	CuSbS ₂	None (Phase-pure)
0.45	CuSbS ₂ (74.26%)	Sb ₂ S ₃ (15.70%), Cu ₁₂ Sb ₄ S ₁₃ (10.04%)

Data extracted from Avilez-García et al. (2024).[\[2\]](#)

Experimental Protocols


Detailed Methodology for Spray Pyrolysis Deposition of CuSbS₂ Films

This protocol is based on the work of Obare et al. (2022).[\[4\]](#)

- Substrate Preparation: Glass substrates are ultrasonically cleaned.
- Precursor Solution Preparation:
 - Aqueous solutions of cupric chloride (CuCl₂), antimony chloride (SbCl₃), and thiourea (H₂NCSNH₂) are prepared.
 - The molar ratio of Cu:S is maintained at 0.1:0.2.
 - The concentration of the antimony precursor is varied (e.g., 0.1 M, 0.15 M, 0.2 M) to study its effect.
- Deposition Parameters:
 - The substrate temperature is maintained at 300°C.
 - The precursor solution is sprayed onto the heated substrates.

- The solution flow rate is set to 2 ml/min.
- The carrier gas pressure is maintained at 3.5 bar.
- The deposition time is 5 minutes.
- Characterization:
 - Structural: X-Ray Diffraction (XRD) is used to determine the crystal structure and crystallite size.
 - Morphological: Scanning Electron Microscopy (SEM) is used to observe the surface morphology and grain structure.
 - Compositional: Energy Dispersive X-ray Fluorescence (EDXRF) is used to determine the elemental composition of the films.
 - Optical: UV-VIS Spectrophotometry is used to measure the absorbance and transmittance spectra, from which the optical band gap is calculated.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of CuSbS₂ thin films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aensiweb.com [aensiweb.com]
- 2. Pulse electrodeposition of CuSbS₂ thin films: Role of Cu/Sb precursor ratio on the phase formation and its performance as photocathode for hydrogen evolution§ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpr.iut.ac.ir [ijpr.iut.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ieta.org [ieta.org]
- 8. researchgate.net [researchgate.net]
- 9. ijstr.org [ijstr.org]
- 10. legacy.sae.org [legacy.sae.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [effect of precursor concentration on CuSbS₂ film morphology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3365151#effect-of-precursor-concentration-on-cusbs2-film-morphology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com